

Physicochemical Characteristics of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-(1H-Imidazol-2-yl)acetic acid

Cat. No.: B1256971

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Abstract

This technical guide provides a detailed examination of the physicochemical characteristics of **2-(1H-Imidazol-2-yl)acetic acid**. Due to a notable lack of experimentally derived data for this specific isomer in publicly accessible literature, this document presents computationally predicted properties to offer a baseline for research and development activities. For comparative purposes, experimentally determined data for the related, more extensively studied isomers, 2-(1H-imidazol-1-yl)acetic acid and 2-(1H-imidazol-4-yl)acetic acid, are also provided. This guide includes standardized, detailed experimental protocols for determining key physicochemical parameters such as pKa, LogP, and aqueous solubility, which are critical for drug discovery and development. Furthermore, it visualizes the compound's acid-base equilibrium and a general experimental workflow for its characterization. While no specific signaling pathways involving **2-(1H-Imidazol-2-yl)acetic acid** have been elucidated, a summary of the broad biological activities associated with the imidazole scaffold is included to provide a contextual framework for future research.

Introduction

2-(1H-Imidazol-2-yl)acetic acid is a small organic molecule featuring a central imidazole ring, a heterocyclic aromatic compound known for its presence in biologically crucial molecules like the amino acid histidine. The imidazole ring is amphoteric, capable of acting as both a weak acid and a weak base. The properties of imidazole-containing compounds are of significant

interest in medicinal chemistry, as the imidazole moiety is a key pharmacophore in numerous therapeutic agents.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold in drug design.[3]

The physicochemical properties of a compound, such as its acidity (pKa), lipophilicity (LogP), and solubility, are fundamental parameters that dictate its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets. This guide focuses on characterizing these properties for the 2-yl isomer of imidazole acetic acid.

Physicochemical Properties

Experimental data for **2-(1H-Imidazol-2-yl)acetic acid** (CAS: 189502-92-9) is scarce. Therefore, the following table summarizes key physicochemical properties derived from computational prediction models.

Table 1: Predicted Physicochemical Properties of **2-(1H-Imidazol-2-yl)acetic acid**

Property	Predicted Value	Method/Source
Molecular Formula	C ₅ H ₆ N ₂ O ₂	-
Molecular Weight	126.11 g/mol	-
pKa (Acidic)	3.54 ± 0.10	Predicted
pKa (Basic)	~6.0 - 7.0	Estimated based on imidazole
logP	-0.5 to -1.0	Predicted
Aqueous Solubility	>10 g/L	Predicted
Boiling Point	489.4 ± 37.0 °C	Predicted[4]
Density	1.555 ± 0.06 g/cm ³	Predicted[4]

Note: Predicted values are estimations and should be confirmed by experimental methods.

For context, the following table presents experimentally determined values for the more commonly cited isomers.

Table 2: Experimental Physicochemical Properties of Imidazole Acetic Acid Isomers

Property	2-(1H-imidazol-1-yl)acetic acid	2-(1H-imidazol-4-yl)acetic acid HCl
CAS Number	22884-10-2	3251-69-2[5]
Melting Point	258 - 269 °C[6]	218-222 °C[5]
Aqueous Solubility	≥21.4 mg/mL[7]	100 mg/mL[5]
pKa (Acidic)	3.37 ± 0.10 (Predicted)[6]	Not Available
logP	Not Available (Experimental)	Not Available (Experimental)

Biological Context: The Imidazole Scaffold

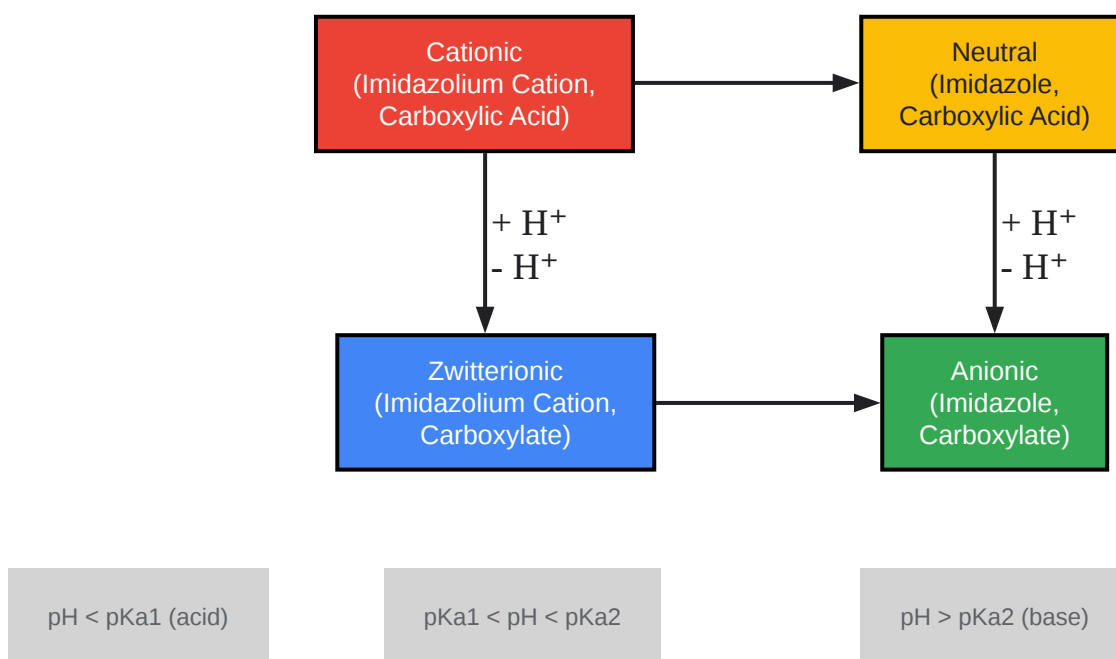
While specific signaling pathways for **2-(1H-imidazol-2-yl)acetic acid** are not documented, the imidazole nucleus is a privileged structure in medicinal chemistry, appearing in a vast array of bioactive compounds. Derivatives of imidazole have been shown to possess a wide spectrum of pharmacological activities, including:

- **Antimicrobial and Antifungal Activity:** Many imidazole-based drugs, such as clotrimazole and miconazole, function by inhibiting enzymes involved in the synthesis of essential components of fungal cell membranes.[8]
- **Anti-inflammatory and Analgesic Effects:** The imidazole scaffold is present in compounds that exhibit anti-inflammatory and pain-reducing properties.[8]
- **Anticancer Activity:** Certain imidazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[8]
- **Antiviral and Anti-HIV Activity:** The versatility of the imidazole ring has been exploited in the design of agents targeting viral replication processes.[1][3]
- **Other Activities:** The literature also reports on imidazole derivatives with antitubercular, antiprotozoal, antiallergic, and antidiabetic properties, highlighting the broad therapeutic potential of this heterocyclic system.[1][9]

Key Methodologies and Visualizations

Acid-Base Equilibria

The physicochemical behavior of **2-(1H-Imidazol-2-yl)acetic acid** in aqueous solution is governed by its two ionizable groups: the carboxylic acid and the imidazole ring. The protonation state of the molecule is pH-dependent, which critically influences its solubility, lipophilicity, and ability to interact with biological targets. The following diagram illustrates the dominant species at different pH ranges.

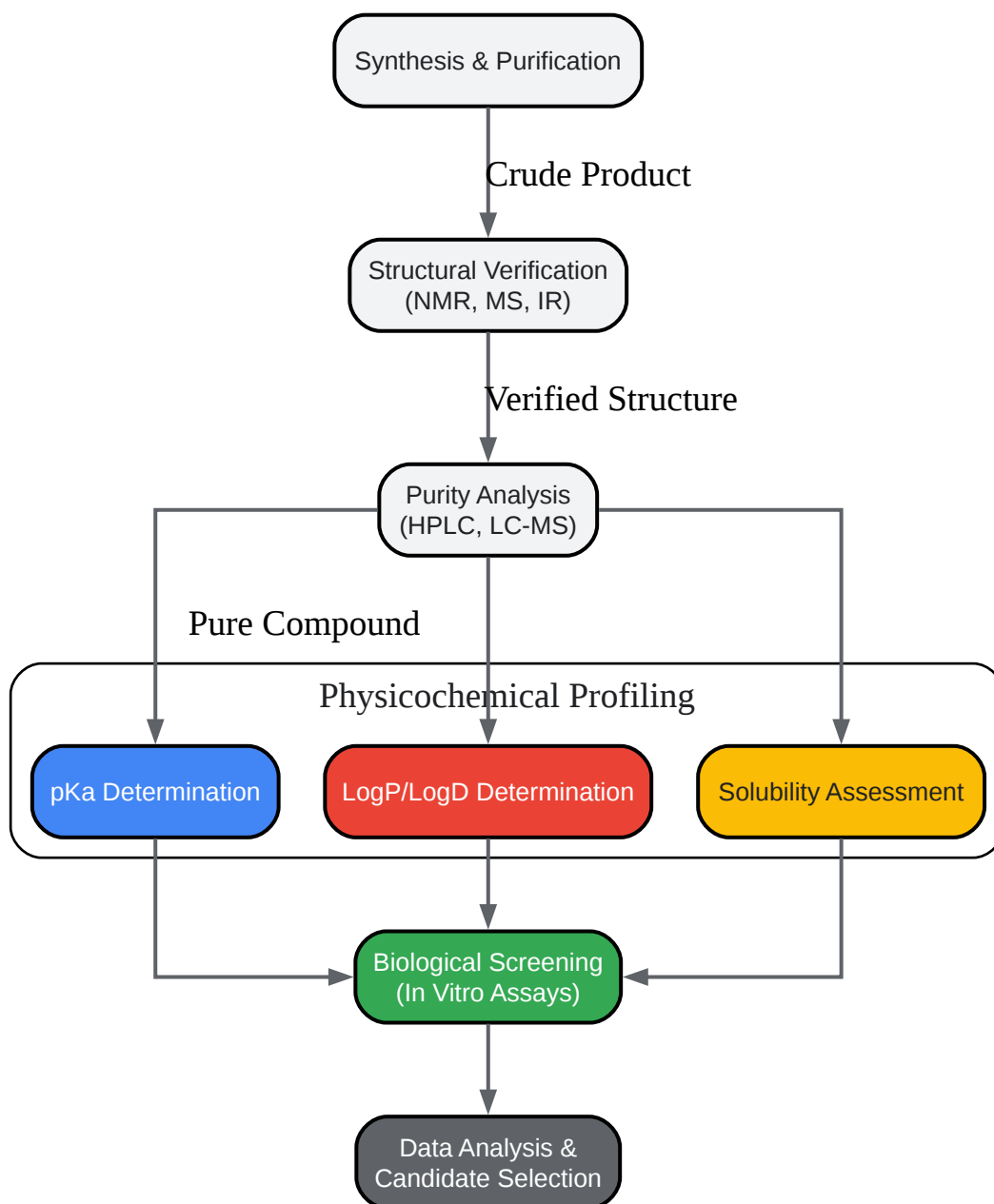


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Caption: Predicted acid-base equilibria of **2-(1H-Imidazol-2-yl)acetic acid**.

General Experimental Workflow

The characterization of a novel compound like **2-(1H-Imidazol-2-yl)acetic acid** follows a structured workflow to ensure comprehensive data collection for assessing its potential as a drug candidate.



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Caption: General workflow for the characterization of a new chemical entity.

Experimental Protocols

The following are standardized protocols for the experimental determination of the key physicochemical properties.

pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant(s) by monitoring pH changes in a solution upon the incremental addition of a titrant.

- Apparatus: Calibrated pH meter with electrode, automatic titrator or manual burette, magnetic stirrer, and a temperature-controlled titration vessel.
- Reagents:
 - Test compound (**2-(1H-Imidazol-2-yl)acetic acid**)
 - Degassed, deionized water
 - Standardized 0.1 M Hydrochloric Acid (HCl)
 - Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
 - Inert salt solution (e.g., 0.15 M Potassium Chloride, KCl) to maintain constant ionic strength
- Procedure:
 - Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) at the desired experimental temperature (e.g., 25°C or 37°C).
 - Sample Preparation: Accurately weigh and dissolve the test compound in a known volume of deionized water containing the inert salt (KCl) to achieve a final concentration of approximately 1-10 mM.
 - Acidification: For an amphoteric substance, first titrate the basic group. Acidify the sample solution to ~pH 2 by adding 0.1 M HCl.
 - Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02-0.05 mL).
 - Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
 - Endpoint: Continue the titration until the pH reaches ~12.

- Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be identified from the inflection points on the first derivative of the titration curve. Perform at least three replicate titrations.

LogP Determination by Shake-Flask Method (OECD 107)

This "gold standard" method measures the partition coefficient (P) of a compound between n-octanol and water, representing its lipophilicity.

- Apparatus: Separatory funnels or centrifuge tubes with screw caps, mechanical shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
- Reagents:
 - Test compound
 - n-Octanol (purity > 99%), pre-saturated with water
 - Water or buffer solution (e.g., phosphate buffer, pH 7.4), pre-saturated with n-octanol
- Procedure:
 - Phase Saturation: Vigorously shake n-octanol and water/buffer together for 24 hours. Allow the phases to separate completely before use.
 - Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be low enough to avoid saturation in either phase and allow for accurate quantification.
 - Partitioning: Add known volumes of the pre-saturated n-octanol and water/buffer phases to a tube (common ratios are 1:1, 1:2, or 2:1, depending on the expected LogP). Add a small aliquot of the compound's stock solution.
 - Equilibration: Tightly cap the tubes and shake at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours).
 - Phase Separation: Centrifuge the tubes to ensure a clear and complete separation of the two phases.

- Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_{oct}) and aqueous (C_{water}) phases using a validated analytical method.
- Calculation: Calculate the partition coefficient P as $P = C_{\text{oct}} / C_{\text{water}}$. The $\text{Log}P$ is the base-10 logarithm of P . For ionizable compounds, this value is the distribution coefficient ($\text{Log}D$) at the specific pH of the buffer used.

Aqueous Solubility Determination

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

- Apparatus: Small glass vials with screw caps, orbital shaker or rotator in a temperature-controlled incubator, centrifuge, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC-UV).
- Reagents:
 - Test compound (solid form)
 - Aqueous medium (e.g., deionized water, pH 7.4 phosphate buffer)
- Procedure:
 - Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous medium. The presence of undissolved solid at the end of the experiment is essential.
 - Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
 - Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.
 - Filtration: Carefully withdraw a sample of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 μm PVDF) to remove any final traces of solid.

- Quantification: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation. Quantify the concentration of the dissolved compound using a validated analytical method against a standard curve.
- Reporting: The resulting concentration is the equilibrium solubility of the compound in the specified medium and at the specified temperature.

Conclusion

2-(1H-Imidazol-2-yl)acetic acid is a molecule of interest for which foundational experimental data is currently lacking in the public domain. The computationally predicted properties—notably its amphoteric nature with distinct acidic and basic pKa values and its predicted high aqueous solubility—suggest a pharmacokinetic profile that warrants further investigation. The provided experimental protocols offer standardized approaches for researchers to determine these critical parameters empirically. While its specific biological role is unknown, its imidazole core places it within a class of compounds renowned for diverse and potent pharmacological activities, making it a viable scaffold for further exploration in drug discovery programs.

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- To cite this document: BenchChem. [Physicochemical Characteristics of 2-(1H-Imidazol-2-yl)acetic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256971#physicochemical-characteristics-of-2-1h-imidazol-2-yl-acetic-acid]

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